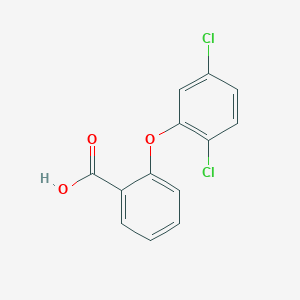

2-(2,5-Dichloro-phenoxy)-benzoic acid

Cat. No. B8401563

M. Wt: 283.10 g/mol

InChI Key: WDBMIMYHJWIXBX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08309734B2

Procedure details

To a solution of 2-iodo-benzoic acid (3.0 g, 12.10 mmol, 1.0 equiv; [CAS RN 88-67-5]) and 2,5-dichloro-phenol (1.97 g, 12.10 mmol, 1.0 equiv; [CAS RN 583-78-8]) in toluene (50 mL) was added caesium carbonate (7.88 g, 24.20 mmol, 2.0 equiv; [CAS RN 534-17-8]) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.13 g, 3.02 mmol, 0.25 equiv; [CAS RN 64443-05-6]). The reaction mixture was heated to reflux over night. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (100 mL), acidified to pH 1 by addition of a solution of 1 M HCl and extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and the product purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane (+1% acetic acid)/ethyl acetate affording 2.78 g (81%) of the title compound as a white solid. MS (ISN): 281.1 [M−H]−.

Name

caesium carbonate

Quantity

7.88 g

Type

reactant

Reaction Step One

Name

tetrakis(acetonitrile)copper(I) hexafluorophosphate

Quantity

1.13 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[Cs+].[Cs+].Cl>C1(C)C=CC=CC=1.O.CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[O:19][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4,8.9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C(=O)O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

1.97 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)Cl)O

|

|

Name

|

caesium carbonate

|

|

Quantity

|

7.88 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

tetrakis(acetonitrile)copper(I) hexafluorophosphate

|

|

Quantity

|

1.13 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude reaction product

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product purified by silica column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a gradient of heptane (+1% acetic acid)/ethyl acetate affording 2.78 g (81%) of the title compound as a white solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(OC2=C(C(=O)O)C=CC=C2)C=C(C=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |